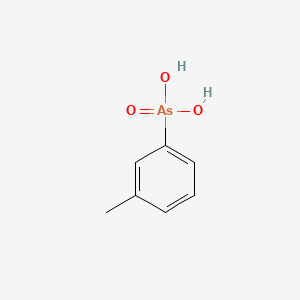

m-Toluenearsonic acid

Description

Properties

CAS No. |

5410-37-7 |

|---|---|

Molecular Formula |

C7H9AsO3 |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(3-methylphenyl)arsonic acid |

InChI |

InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |

InChI Key |

JEMCDGFTCLWRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[As](=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of M Toluenearsonic Acid

Classical and Contemporary Synthetic Routes to m-Toluenearsonic Acid

The synthesis of aryl arsonic acids, including m-toluenearsonic acid, has historically relied on a few key name reactions, which remain fundamental in organoarsenic chemistry. These methods primarily involve the direct introduction of an arsenic functional group onto an aromatic ring system.

Arsination reactions are a direct method for creating a carbon-arsenic bond on an aromatic nucleus. Two classical methods are prominent in this category: the Béchamp reaction and the Rosenmund reaction. organicreactions.org

The Béchamp reaction facilitates the synthesis of arsonic acids from aromatic compounds that are activated, such as amines. wikipedia.org This reaction is an electrophilic aromatic substitution where arsenic acid serves as the electrophile. wikipedia.org For the synthesis of an aminotoluenearsonic acid, m-toluidine (B57737) would be heated with arsenic acid. The idealized stoichiometry for a similar reaction with aniline (B41778) is:

C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.org

The amino group in the starting material directs the substitution, and subsequent removal of the amino group would be necessary to yield m-toluenearsonic acid.

The Rosenmund reaction provides an alternative pathway, particularly for aryl halides. In this synthesis, an aryl halide is treated with potassium or sodium arsenite, often in the presence of a copper catalyst, to yield the corresponding aryl arsonic acid salt. organicreactions.org This method involves a halogen-arsenic exchange.

More contemporary approaches to arsination involve transition-metal catalysis. For instance, palladium-catalyzed reactions can be used to couple aryl halides with arsenic-containing reagents to form triarylarsines. smolecule.com While this specific example leads to a different arsenic compound, the underlying principle of metal-catalyzed cross-coupling represents a modern strategy for forming Ar-As bonds.

Table 1: Comparison of Classical Arsination Reactions

| Reaction | Substrate | Reagent | Product Type |

| Béchamp Reaction | Activated Aromatic (e.g., Arylamine) | Arsenic Acid | Aryl Arsonic Acid |

| Rosenmund Reaction | Aryl Halide | Alkali Metal Arsenite | Aryl Arsonic Acid Salt |

The most widely utilized method for synthesizing aromatic arsonic acids is the Bart reaction . organicreactions.org This reaction involves the coupling of an aromatic diazonium salt with an inorganic arsenical compound. organicreactions.org The general process begins with the diazotization of a primary aromatic amine, which is then reacted with an alkali arsenite, such as sodium arsenite. lkouniv.ac.in

The synthesis of m-toluenearsonic acid via the Bart reaction would proceed as follows:

Diazotization : m-Toluidine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C) to form the corresponding m-tolyldiazonium chloride. iitk.ac.inethernet.edu.et

Arsenation : The resulting diazonium salt solution is then added to a solution of sodium arsenite (Na₃AsO₃), often in the presence of a copper salt catalyst. lkouniv.ac.in This coupling reaction leads to the formation of m-toluenearsonic acid, with the evolution of nitrogen gas. lkouniv.ac.in

An improvement on the Bart reaction, developed by E. Scheller, involves carrying out the diazotization in the presence of arsenic trichloride (B1173362) with a cuprous chloride catalyst. lkouniv.ac.in The Bart reaction and its modifications are versatile and have been extensively used for preparing a wide range of substituted aryl arsonic acids. organicreactions.orgacs.org

Advanced Synthetic Approaches and Yield Optimization in m-Toluenearsonic Acid Production

Optimizing the yield and purity of m-toluenearsonic acid from classical syntheses like the Bart reaction involves the careful control of several reaction parameters. Key factors that influence the outcome include temperature, pH, and the stoichiometry of the reactants.

For the diazotization step, maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt. In the subsequent arsenation (coupling) step, the pH of the reaction medium is crucial. Coupling with phenols typically occurs in alkaline conditions (pH 8-11), while coupling with amines is often carried out in slightly acidic media. lkouniv.ac.in For the Bart reaction with sodium arsenite, the medium is generally kept alkaline to ensure the availability of the arsenite anion.

Modern optimization strategies often employ statistical methods, such as Response Surface Methodology (RSM), to systematically study the effects of multiple variables simultaneously. researchgate.netnih.gov While specific studies on m-toluenearsonic acid are not prevalent, the principles can be applied. For instance, a Central Composite Design (CCD) could be used to model the relationship between variables like temperature, reaction time, and reactant molar ratios to identify the conditions that maximize the yield. researchgate.netnih.gov

Post-synthesis purification is also essential for obtaining a high-purity product. Recrystallization from suitable solvents, such as ethanol/water mixtures, is a common technique used to purify the crude m-toluenearsonic acid and remove inorganic salts and side products.

Table 2: Parameters for Optimization in the Bart Reaction

| Parameter | Importance | Typical Conditions/Considerations |

| Temperature | Prevents diazonium salt decomposition | 0–5 °C for diazotization |

| pH | Affects the reactivity of the coupling components | Alkaline medium for arsenite coupling |

| Stoichiometry | Controls reaction efficiency and minimizes side products | Precise molar ratios of amine, nitrite, and arsenite |

| Catalyst | Enhances reaction rate | Copper salts (e.g., CuSO₄) are often used |

| Purification | Removes impurities | Recrystallization |

Derivatization and Functionalization Strategies of m-Toluenearsonic Acid

m-Toluenearsonic acid possesses two reactive sites: the aromatic tolyl ring and the arsonic acid group. This allows for a variety of chemical transformations to produce new derivatives.

The benzene (B151609) ring of m-toluenearsonic acid is susceptible to electrophilic aromatic substitution (EAS), a common class of reactions for aromatic compounds. libretexts.orguoanbar.edu.iq The existing methyl and arsonic acid groups on the ring will direct incoming electrophiles to specific positions. The methyl group is an activating, ortho-, para-directing group, while the arsonic acid group (-AsO₃H₂) is a deactivating, meta-directing group. The regiochemical outcome of a substitution reaction will depend on the interplay of these directing effects and the reaction conditions.

Examples of potential transformations include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring.

Halogenation : Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) could be used to install a halogen atom. For example, the chlorination of the related p-toluenearsonic acid has been studied. acs.org

Sulfonation : Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). uoanbar.edu.iq

Nucleophilic aromatic substitution (ArSN) is less common for this type of compound unless strong electron-withdrawing groups are also present on the ring at ortho or para positions to the leaving group. libretexts.orggovtpgcdatia.ac.in

The arsonic acid functional group (-AsO₃H₂) can undergo several characteristic reactions.

Reduction : The pentavalent arsenic in the arsonic acid can be reduced to the trivalent state. This is a common transformation in organoarsenic chemistry. tandfonline.com

Esterification : Arsonic acids can react with alcohols under anhydrous conditions to form arsonate esters. nih.gov However, these esters are typically very sensitive to hydrolysis and are unstable in aqueous media. nih.gov

Reaction with Thiols/Sulfides : Arsonic acids are known to react with hydrogen sulfide (B99878) (H₂S), leading to the reduction of arsenic(V) to arsenic(III) and the formation of various organoarsenic sulfide compounds. tandfonline.com Similarly, reactions with thiols can convert arsonic acids into organylbis(alkylthio)arsines. nih.gov

Dehydration : Upon heating, arsonic acids like methanearsonic acid can undergo dehydration to form polymeric anhydrides. nih.gov

Chemical Reactivity and Mechanistic Studies of M Toluenearsonic Acid

Acid-Base Equilibria and Proton Transfer Phenomena

m-Toluenearsonic acid, with the chemical formula CH₃C₆H₄AsO(OH)₂, is an organoarsenic compound that exhibits acidic properties due to the arsonic acid functional group. The arsonic acid group, -AsO(OH)₂, is dibasic, meaning it can donate two protons (H⁺) in aqueous solutions. The acid-base equilibria involve the stepwise dissociation of these two protons.

The first dissociation produces a monoanionic species, and the second dissociation yields a dianionic species. These equilibria can be represented as follows:

CH₃C₆H₄AsO(OH)₂ + H₂O ⇌ CH₃C₆H₄AsO₂(OH)⁻ + H₃O⁺ (pKa₁) CH₃C₆H₄AsO₂(OH)⁻ + H₂O ⇌ CH₃C₆H₄AsO₃²⁻ + H₃O⁺ (pKa₂)

The acidity of m-toluenearsonic acid is influenced by the electronic properties of the substituents on the aromatic ring. The methyl group (-CH₃) at the meta position is an electron-donating group. Theoretical calculations on various aromatic arsonic acids have shown that electron-releasing groups on the aromatic ring, such as a methyl group, decrease the acidity of the compound (i.e., increase the pKa value) compared to the unsubstituted phenylarsonic acid. researchgate.net This effect is due to the methyl group donating electron density to the ring, which slightly destabilizes the resulting arsonate anion, making the proton loss less favorable. researchgate.net

Proton transfer is a fundamental process in these acid-base reactions. libretexts.org In solution, proton transfer from the arsonic acid to a base (like water) is a dynamic process, establishing the equilibrium that dictates the pH of the solution. The extent of this proton transfer is quantified by the acid dissociation constants, Ka₁ and Ka₂.

| Property | Description |

| Compound | m-Toluenearsonic Acid |

| Functional Group | Arsonic Acid (-AsO(OH)₂) |

| Acidity | Dibasic |

| pKa₁ | First acid dissociation constant, corresponding to the loss of the first proton. The value is expected to be slightly higher than that of phenylarsonic acid due to the electron-donating methyl group. researchgate.net |

| pKa₂ | Second acid dissociation constant, corresponding to the loss of the second proton. |

| Effect of -CH₃ group | Electron-donating, decreases acidity (increases pKa). researchgate.net |

Oxidation and Reduction Chemistry of the Arsonic Moiety

The arsenic atom in m-toluenearsonic acid exists in the pentavalent oxidation state (As(V)). The chemistry of the arsonic moiety is characterized by both oxidative and reductive transformations.

The arsonic acid group itself is in a high oxidation state and is generally resistant to further oxidation. However, the methyl group attached to the aromatic ring is susceptible to oxidation. When attached to a benzene (B151609) ring, alkyl groups can be oxidized by strong oxidizing agents. libretexts.orgchemguide.co.uk

A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.orgdoubtnut.com When m-toluenearsonic acid is treated with a strong oxidizing agent like hot alkaline potassium permanganate, the methyl side-chain is oxidized to a carboxylic acid group (-COOH). chemguide.co.ukmsu.edu Subsequent acidification of the reaction mixture yields 3-arsonobenzoic acid.

Reaction Scheme: CH₃C₆H₄AsO(OH)₂ + [O] (e.g., KMnO₄, heat) → HOOC-C₆H₄AsO(OH)₂

This reaction is a valuable synthetic route as it modifies the organic part of the molecule while leaving the arsonic acid group intact, demonstrating the stability of the As(V) center under these oxidative conditions.

The pentavalent arsenic center in m-toluenearsonic acid can be reduced to the trivalent state (As(III)). The reduction of arsonic acids (RAsO₃H₂) typically yields arsenoso compounds (RAsO) or arsonous acids (RAs(OH)₂). sci-hub.se The specific product often depends on the reducing agent and reaction conditions. sci-hub.se

Common reducing systems for this transformation include sulfur dioxide (SO₂) in the presence of a hydrohalic acid and a catalytic amount of iodide. sci-hub.se The iodide ion acts as the initial reductant for the arsonic acid and is then regenerated by sulfur dioxide. Other reducing agents like formic acid or triphenylphosphine (B44618) with iodine have also been employed for the reduction of arsonic acids. sci-hub.se

General Reduction Scheme: CH₃C₆H₄AsO(OH)₂ + Reductant → CH₃C₆H₄As(OH)₂ (m-Toluenearsonous acid) + H₂O

The resulting trivalent arsenical species, m-toluenearsonous acid, exists in equilibrium with its anhydride (B1165640) form, the arsenoso compound (CH₃C₆H₄AsO). Trivalent arsenic compounds are generally more toxic than their pentavalent counterparts. Further reduction under more vigorous conditions can lead to the formation of arsines (RAsH₂), but this requires much stronger reducing agents. The stability of the carbon-arsenic bond can be compromised under certain reductive conditions, potentially leading to bond cleavage. sci-hub.se

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of m-toluenearsonic acid can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the two existing substituents: the methyl group (-CH₃) and the arsonic acid group (-AsO(OH)₂).

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the benzene ring. The directing effects of the substituents are crucial:

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, primarily through an inductive effect and hyperconjugation. libretexts.orgstackexchange.com It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgchemguide.co.uk

Arsonic Acid Group (-AsO(OH)₂): This group is analogous to other acid groups like -SO₃H or -COOH. It is an electron-withdrawing group and therefore a deactivating group, making the ring less reactive towards electrophiles than benzene. wikipedia.orgwikipedia.org It directs incoming electrophiles to the meta position. wikipedia.org

In m-toluenearsonic acid, these two groups have competing directing effects. The activating methyl group is at position 1, and the deactivating arsonic acid group is at position 3. The rule of thumb in such cases is that the activating group's directing effect generally dominates. chemistrysteps.com

Therefore, the incoming electrophile will be directed primarily to the positions that are ortho and para to the activating methyl group. The possible positions for substitution are C2, C4, C5, and C6.

Positions ortho to -CH₃: C2 and C6.

Position para to -CH₃: C4.

The arsonic acid group at C3 will direct meta to itself, which are positions C1 and C5. Since the activating group's influence is stronger, substitution is most likely to occur at positions 2, 4, and 6. Steric hindrance from the bulky arsonic acid group might influence the product distribution, potentially favoring substitution at positions 4 and 6 over position 2.

| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |

| Methyl (-CH₃) | Electron-Donating chemistrysteps.com | Activating chemistrysteps.com | Ortho, Para libretexts.org |

| Arsonic Acid (-AsO(OH)₂) | Electron-Withdrawing wikipedia.org | Deactivating wikipedia.org | Meta wikipedia.org |

| Overall Prediction | The activating -CH₃ group dictates the position of substitution. | The ring is less activated than toluene (B28343) but more than benzenearsonic acid. | Major products are expected from substitution at positions 2, 4, and 6. |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The arsonic acid group is electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack than toluene. For an SNAr reaction to proceed via the common addition-elimination mechanism, a good leaving group (like a halide) must also be present on the ring, typically positioned ortho or para to a strong electron-withdrawing group. chemistrysteps.commasterorganicchemistry.com Therefore, m-toluenearsonic acid itself is unlikely to undergo nucleophilic substitution unless a leaving group is introduced onto the ring in a separate step.

Hydrolysis and Condensation Reactions of m-Toluenearsonic Acid

Hydrolysis: The carbon-arsenic (C-As) bond in arylarsonic acids is generally quite stable and resistant to hydrolysis under normal conditions. Cleavage of this bond typically requires harsh reaction conditions, such as heating with strong acids or bases, or treatment with powerful oxidizing or reducing agents that can break down the entire molecule. sci-hub.se The hydrolytic stability of the arsenic-oxygen-carbon bonds in esters of arsonic acids, however, is low. nih.gov

Condensation Reactions: Like other acids containing hydroxyl groups, m-toluenearsonic acid can undergo intermolecular condensation (dehydration) reactions, particularly upon heating. In this process, two molecules of the arsonic acid react, eliminating a molecule of water to form an anhydride linkage (-As(O)-O-As(O)-). This results in the formation of a dimeric or polymeric arsonoxane.

Condensation Scheme: 2 CH₃C₆H₄AsO(OH)₂ (CH₃C₆H₄AsO₂)₂O + H₂O

This type of reaction is analogous to the formation of anhydrides from carboxylic acids or pyrophosphates from phosphoric acid. Condensation polymerization can occur if the monomer units possess two functional groups, leading to the formation of long polymer chains. byjus.com In the case of m-toluenearsonic acid, the difunctional arsonic acid group allows for the potential formation of such polymers.

Coordination Chemistry of M Toluenearsonic Acid and Its Metal Complexes

Ligand Characteristics and Coordination Modes of the Arsonic Acid Group

The arsonic acid group is a potent oxygen-donor ligand. tandfonline.com As a Lewis base, it utilizes the lone pairs on its oxygen atoms to form coordinate covalent bonds with metal centers, which act as Lewis acids. utexas.edulibretexts.org The coordination behavior of m-toluenearsonic acid is dictated by the arsonic acid moiety, which can exist in different protonation states (R-AsO(OH)₂, R-AsO₂(OH)⁻, and R-AsO₃²⁻), influencing its binding affinity and the resulting complex's structure.

The arsonic acid group can exhibit several coordination modes:

Monodentate: One of the oxygen atoms binds to the metal center. This is common when the ligand is in its fully protonated state or when competing with strong donor solvents or other ligands.

Bidentate Chelating: Both oxygen atoms of a deprotonated arsonate group (R-AsO₂²⁻ or R-AsO₃²⁻) bind to the same metal center, forming a stable four-membered ring. This chelation increases the stability of the resulting complex. tandfonline.com

Bidentate Bridging: The arsonate group can bridge two metal centers. This can occur in several ways, for instance, with one oxygen atom binding to both metals (μ₂-O) or with two different oxygen atoms binding to two separate metals, linking them into dimeric, polymeric, or cluster structures.

The nature of the metal ion, its oxidation state, the pH of the reaction medium, and the presence of other ancillary ligands all play crucial roles in determining the predominant coordination mode. nih.govnih.gov Lanthanide ions, for example, are hard acids and show a strong preference for oxygen-donor ligands like the arsonate group. tandfonline.com

Synthesis and Structural Elucidation of Transition Metal Complexes with m-Toluenearsonic Acid

The synthesis of transition metal complexes with m-toluenearsonic acid typically involves the reaction of a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) with the m-toluenearsonic acid ligand in a solvent. mdpi.commlsu.ac.in Water, alcohols, or other polar solvents are often used to facilitate the dissolution of the reactants. The stoichiometry of the reactants and control of pH are critical factors that influence the structure and composition of the final product, determining the deprotonation state of the arsonic acid and the coordination number of the metal. tcd.ie

Common synthetic methods include:

Direct Reaction: A straightforward mixing of the metal salt and m-toluenearsonic acid solutions, often with gentle heating to promote the reaction.

Hydrothermal/Solvothermal Synthesis: The reaction is carried out in a sealed vessel at elevated temperatures and pressures. This method can promote the crystallization of stable, often polymeric, coordination networks.

pH-Controlled Precipitation: The pH of the reaction mixture is carefully adjusted using a base (e.g., NaOH, NH₄OH) or a buffer to control the deprotonation of the arsonic acid and facilitate the formation of a specific complex, which may then precipitate from the solution.

Coordination with Main Group Elements and Lanthanides

The versatile oxygen-donor nature of the arsonic acid group allows it to form stable complexes with a variety of main group elements and lanthanides.

Lanthanides: Trivalent lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a strong affinity for oxygen-donor ligands. tandfonline.com The interaction of m-toluenearsonic acid with lanthanide ions leads to the formation of coordination compounds where the arsonate group acts as a primary binding site. tandfonline.com The relatively high acidity of arsonic acids compared to some other ligands allows for complexation to occur in lower pH regions. tandfonline.com Potentiometric studies on related organoarsonic acid systems have been used to determine the stability constants of the resulting lanthanide-ligand complexes. tandfonline.comtandfonline.com The coordination can lead to the formation of simple mononuclear complexes or extended polynuclear structures, depending on the reaction conditions. The interest in these complexes is partly driven by their potential use as separating agents for different lanthanide ions. tandfonline.comtandfonline.com

Main Group Elements: Main group elements, particularly those in groups 13 (e.g., Al, Ga, In) and 14 (e.g., Sn, Pb), also form a range of coordination compounds with oxygen-donor ligands. nih.govrsc.org While specific studies on m-toluenearsonic acid with many main group elements are not widely documented, the principles of coordination chemistry suggest that stable complexes can be formed. The arsonic acid group can coordinate to these elements, leading to structures ranging from discrete molecules to extended covalent networks, analogous to metal phosphonates and carboxylates.

Spectroscopic and Crystallographic Investigations of m-Toluenearsonic Acid Complexes

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of m-toluenearsonic acid complexes.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline m-toluenearsonic acid complexes. nih.gov It provides precise atomic coordinates, from which critical structural parameters can be derived. nih.gov

Key information obtained from SCXRD includes:

Coordination Number and Geometry: It reveals the number of ligand donor atoms bonded to the metal center and the resulting geometry (e.g., octahedral, tetrahedral, square planar). youtube.com

Bond Lengths and Angles: Provides exact measurements of the metal-oxygen (M-O) bond lengths and the bond angles within the coordination sphere (e.g., O-M-O angles).

Coordination Mode: Unambiguously identifies whether the arsonate ligand is acting in a monodentate, bidentate chelating, or bridging fashion.

Supramolecular Structure: Shows how the individual complex units are arranged in the crystal lattice through intermolecular forces like hydrogen bonding or van der Waals interactions.

For amorphous or poorly crystalline materials, Powder X-ray Diffraction (PXRD) can be used to assess phase purity and gain some structural insights, though it is less detailed than SCXRD. researchgate.net

Table 1: Representative Crystallographic Data for a Hypothetical Transition Metal-m-Toluenearsonate Complex

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Metal-Oxygen (As=O) Bond Length | 1.95 - 2.10 Å | Indicates the strength of the coordinate bond. |

| Metal-Oxygen (As-OH) Bond Length | 2.05 - 2.20 Å | Typically longer than the M-O(As=) bond. |

| O-M-O Bite Angle (Chelating) | ~60 - 70° | Characteristic of a four-membered chelate ring. |

| As-O Bond Length (Coordinated) | 1.68 - 1.75 Å | Changes upon coordination compared to the free ligand. |

| Coordination Geometry | e.g., Distorted Octahedral | Describes the spatial arrangement of ligands around the metal. |

NMR spectroscopy is a powerful tool for studying the structure and dynamics of m-toluenearsonic acid complexes in solution. libretexts.org Both ¹H and ¹³C NMR provide valuable information.

¹H NMR: The proton spectrum gives insight into the ligand environment. Upon coordination to a metal, the chemical shifts of the aromatic protons and the methyl protons of the tolyl group can change. In diamagnetic complexes, these shifts are typically small. However, for paramagnetic complexes (containing unpaired electrons), significant shifts and line broadening can occur. ucl.ac.uk

¹³C NMR: ¹³C NMR provides direct information about the carbon backbone of the ligand. bhu.ac.in Changes in the chemical shifts of the carbon atoms in the tolyl ring upon complexation can indicate the extent of electron density redistribution. Due to the low natural abundance of ¹³C, spectra are often recorded with proton decoupling to produce sharp, singlet peaks for each unique carbon atom. libretexts.orgbhu.ac.in

In studies of related arsenic acid complexes, lanthanide shift reagents have been employed to induce shifts in the NMR spectrum, which can help to resolve overlapping signals and provide structural information about the complex in solution. ucl.ac.uknih.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the m-toluenearsonic acid ligand and its complexes. psu.edu The key vibrational bands associated with the arsonic acid group are particularly informative. The positions of these bands are sensitive to deprotonation and coordination. researchgate.net

As=O Stretch: A strong band in the IR spectrum, typically found around 900-950 cm⁻¹, which shifts to a lower frequency upon coordination to a metal center due to the weakening of the As=O double bond character.

As-O(H) Stretch: Bands associated with the As-O single bonds, usually in the 750-850 cm⁻¹ region.

O-H Stretch: A broad band in the high-frequency region (2500-3500 cm⁻¹) corresponding to the hydroxyl groups of the arsonic acid, which diminishes or disappears upon deprotonation and complexation.

M-O Stretch: New bands may appear at lower frequencies (typically < 600 cm⁻¹) corresponding to the newly formed metal-oxygen bonds.

Table 2: Typical IR Vibrational Frequencies for m-Toluenearsonic Acid and its Metal Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~2800-3400 (broad) | Diminished or Absent | Stretching of hydroxyl groups |

| ν(As=O) | ~910 | 850 - 890 | Stretching of the arsenyl group |

| ν(As-O) | ~780 | 790 - 820 | Stretching of arsenic-oxygen single bonds |

| ν(M-O) | - | 400 - 600 | Stretching of the metal-oxygen bond |

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within the complex. illinois.edu For complexes with transition metals having partially filled d-orbitals, weak absorptions in the visible region can often be observed. libretexts.org These correspond to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions is related to the ligand field splitting parameter (Δ), which is a measure of the effect of the ligands on the d-orbital energies. illinois.edutamu.edu

More intense bands, typically in the UV region, can arise from charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the specific metal, its oxidation state, and the ligand. illinois.edu

Despite a thorough search for scientific literature focusing on the chemical compound “m-Toluenearsonic acid,” no specific data or research findings on its coordination chemistry, including the stability, lability, and reactivity of its metal complexes, could be located.

The search for detailed information, such as stability constants, kinetic data for ligand exchange, or studies on the reactivity and thermal decomposition of metal-m-toluenearsonate coordination compounds, did not yield any relevant results. The available information is limited to its identification in chemical inventories. Consequently, the requested article, with its specific focus on the coordination chemistry of m-toluenearsonic acid, cannot be generated based on currently accessible information.

Further research in specialized, non-public chemical databases or academic journals that are not indexed by major search engines may be required to find information on this specific topic.

Catalytic Applications and Catalysis Research Involving M Toluenearsonic Acid

m-Toluenearsonic Acid as a Homogeneous Catalyst or Co-catalyst

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically in a liquid solution. qsstudy.com This mode of catalysis offers the advantage of high interaction between the catalyst and reactant molecules, often leading to high reaction rates and selectivity. qsstudy.com Transition metals are well-known homogeneous catalysts due to their ability to change oxidation states, thereby facilitating redox reactions. nih.gov However, non-metallic compounds, including organoarsenic acids, have also demonstrated catalytic activity.

Furthermore, arylarsonic acids can act as co-catalysts. For example, in certain oxidation reactions, they can react with an oxidant like hydrogen peroxide to form a peroxyarsonic acid intermediate, which then acts as the active oxidizing agent for the substrate. beilstein-journals.org This principle is seen in the epoxidation of alkenes, where the arsonic acid facilitates the transfer of an oxygen atom. psu.edu

Design and Application of Heterogeneous Catalytic Systems

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov This approach is highly valued in industrial processes due to the ease of catalyst separation from the product mixture, enabling catalyst recycling and continuous operation. mdpi.com Solid acid catalysts are an important category of heterogeneous catalysts used in various organic transformations. nih.gov

To create a heterogeneous catalyst from a soluble compound like m-toluenearsonic acid, it can be immobilized onto a solid support. The arsonic acid group provides a reactive handle for covalent attachment or strong adsorption onto various materials. Common solid supports include silica (B1680970), alumina, zeolites, and polymers. rsc.orgnih.gov

One common immobilization strategy involves the functionalization of a polymer support. For example, polystyrene can be functionalized with arsonic acid groups to create an "arsonated polystyrene" resin. beilstein-journals.org This can be achieved by first chloromethylating polystyrene and then reacting it with an appropriate arsenic-containing nucleophile, or by polymerizing a monomer that already contains the arsonic acid functionality. A mixed-mode monolithic column functionalized with arsonic acid groups has been prepared through the in-situ copolymerization of p-methacryloylaminophenylarsonic acid and a cross-linker. researchgate.net This demonstrates a viable route for incorporating arsonic acid moieties into a solid polymeric structure.

Another approach is the grafting of the arsonic acid onto the surface of inorganic oxides like silica or titania. This can be accomplished by reacting the surface hydroxyl groups of the oxide with the arsonic acid, potentially forming stable As-O-Si or As-O-Ti linkages. The choice of support can influence the catalytic activity through factors like surface area and acidity. nih.govacs.org

The following table summarizes potential solid supports and immobilization methods applicable to m-toluenearsonic acid:

| Solid Support | Immobilization Method | Potential Advantages |

| Polystyrene | Copolymerization of an arsonic acid-functionalized monomer; Post-polymerization functionalization | High loading capacity, chemical stability |

| Silica (SiO₂) | Grafting via reaction with surface silanol (B1196071) groups | High surface area, thermal stability, well-defined pore structures |

| Alumina (Al₂O₃) | Adsorption or grafting | Can contribute to catalytic activity through its own acidic/basic sites |

| Polyoxometalates | Covalent functionalization | Creation of hybrid materials with tunable redox and photochemical properties nottingham.ac.uknih.gov |

While direct evidence for m-toluenearsonic acid in olefin epoxidation is scarce, the catalytic activity of other arylarsonic acids in this transformation is documented. Benzenearsonic acid has been shown to catalyze the epoxidation of alkenes using hydrogen peroxide. psu.edu The proposed mechanism involves the in-situ formation of phenylperarsonic acid, which then transfers an oxygen atom to the olefin. psu.edu It is plausible that m-toluenearsonic acid could function similarly, with the methyl group potentially influencing the catalyst's solubility and the reactivity of the peroxy intermediate.

Arsonated polystyrene has been effectively used as a heterogeneous catalyst for the Baeyer-Villiger oxidation of ketones to esters using hydrogen peroxide. beilstein-journals.org This further highlights the potential of immobilized arylarsonic acids in oxidation catalysis.

A functionalized polyoxovanadate hybrid material based on 4-aminophenylarsonic acid has shown high catalytic activity for the oxidation of sulfides. grafiati.com This suggests that m-toluenearsonic acid, when incorporated into such hybrid materials, could also exhibit catalytic activity in similar oxidation reactions.

The table below outlines potential organic transformations where m-toluenearsonic acid could serve as a catalyst, based on the reactivity of analogous compounds.

| Organic Transformation | Reactants | Oxidant | Catalyst System |

| Olefin Epoxidation | Alkenes | Hydrogen Peroxide | m-Toluenearsonic acid (homogeneous) or immobilized on a support (heterogeneous) psu.edu |

| Baeyer-Villiger Oxidation | Ketones | Hydrogen Peroxide | Immobilized m-toluenearsonic acid (e.g., on polystyrene) beilstein-journals.org |

| Sulfide (B99878) Oxidation | Sulfides | Not specified | m-Toluenearsonic acid functionalized polyoxometalate grafiati.com |

Mechanistic Insights into Arsonic Acid-Mediated Catalytic Processes

The mechanism of catalysis by arsonic acids often involves the arsenic center's ability to cycle between different oxidation states or to form reactive peroxy intermediates.

In oxidation reactions employing hydrogen peroxide, the generally accepted mechanism involves the reaction of the arsonic acid with H₂O₂ to form a peroxyarsonic acid (R-AsO(OOH)OH). beilstein-journals.org This peroxy species is a more potent oxidizing agent than hydrogen peroxide itself and is responsible for the oxidation of the substrate (e.g., an alkene or a ketone). beilstein-journals.orgpsu.edu After transferring an oxygen atom, the arsonic acid is regenerated, completing the catalytic cycle.

In the context of a Baeyer-Villiger oxidation catalyzed by arsonated polystyrene, the proposed mechanism involves two key steps:

The reaction of hydrogen peroxide with the polymer-bound arsonic acid to form a peroxyarsonic acid intermediate.

The peroxyarsonic acid then reacts with the ketone to form an intermediate that rearranges to the final ester product, regenerating the arsonic acid on the polymer support. beilstein-journals.org

For photocatalytic applications, arylarsonic acids have been used to functionalize polyoxometalates (POMs). nottingham.ac.uknih.gov In these hybrid materials, the arylarsonic acid moiety can facilitate orbital mixing between the organic and inorganic components, thereby modulating the redox and photochemical properties of the POM core. nih.gov This can lead to enhanced photocatalytic activity, for example, in the oxidation of dyes. nih.gov The electronic nature of the substituent on the aryl ring plays a crucial role in tuning these properties. nottingham.ac.uknih.gov The methyl group in m-toluenearsonic acid would act as an electron-donating group, which could be used to fine-tune the electronic structure and, consequently, the catalytic activity of such hybrid materials.

The study of arsenic-poisoned catalysts in selective catalytic reduction (SCR) shows that arsenic species can interact with the active sites of catalysts, such as V₂O₅/TiO₂, leading to deactivation by decreasing surface acidity. nih.gov This highlights the strong interaction between arsenic compounds and metal oxide surfaces, which is a key aspect in the design and stability of heterogeneous catalysts based on immobilized arsonic acids.

Environmental Chemistry and Geochemical Fate of M Toluenearsonic Acid

Abiotic Transformation and Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of m-Toluenearsonic acid. Key pathways include photochemical degradation driven by sunlight and chemical reactions such as hydrolysis and oxidation.

While specific studies on m-Toluenearsonic acid are limited, research on analogous compounds like phenylarsonic acid (PAA) provides significant insight into its photochemical fate. Phenylarsonic compounds are susceptible to degradation under ultraviolet (UV) and simulated solar light. mdpi.com The degradation process is primarily mediated by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). nih.govacs.org

The process begins with the absorption of light energy, which can lead to the generation of ROS in the presence of photosensitizers like nitrite (B80452), nitrate, or dissolved organic matter. researchgate.netyoutube.com These highly reactive species, especially •OH, attack the aromatic ring of the molecule. acs.org Studies on PAA using γ-radiolysis to generate •OH showed that the primary reaction is the addition of the radical to the phenyl ring, forming various phenol (B47542) intermediates. acs.org Subsequent oxidation leads to the cleavage of the carbon-arsenic (C-As) bond, ultimately mineralizing the organoarsenical to inorganic forms, namely arsenite (As(III)) and arsenate (As(V)). nih.govacs.org

Irradiation of PAA solutions with visible light has been shown to produce hydroxylated derivatives. nih.gov The degradation pathway for PAA often involves the formation of several hydroxylated intermediates before the ring is cleaved.

Table 1: Identified Photochemical Degradation Products of Phenylarsonic Acid (PAA)

| Precursor Compound | Identified Products | Reference |

|---|---|---|

| Phenylarsonic Acid (PAA) | Phenol, Catechol, Hydroquinone | nih.gov |

| Phenylarsonic Acid (PAA) | 2-Hydroxyphenylarsonic acid, 3-Hydroxyphenylarsonic acid, 4-Hydroxyphenylarsonic acid | nih.gov |

This table is based on data for Phenylarsonic Acid (PAA) as a proxy for m-Toluenearsonic acid.

The carbon-arsenic bond in phenylarsonic acids is relatively stable against direct hydrolysis under typical environmental pH conditions. However, oxidative processes significantly contribute to its degradation. Advanced oxidation processes that generate powerful oxidants like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) can effectively break down these compounds. acs.org Pulse radiolysis studies on PAA demonstrated rapid reaction rates with these radicals, indicating their efficiency in initiating degradation. acs.org

In addition to radical-mediated oxidation, certain metal oxides can facilitate the oxidative dissolution of phenylarsonic acids. For instance, manganese oxide (γ-MnO₂) has been shown to not only adsorb but also oxidize compounds like p-arsanilic acid and roxarsone (B1679585). nih.gov This process involves the transfer of electrons from the organoarsenical to the manganese oxide surface, leading to the transformation of the organic structure and potential cleavage of the C-As bond. The ultimate products of these oxidative pathways are inorganic arsenic species (arsenite and arsenate), which are then subject to further environmental transport and cycling. acs.org

Biotic Transformation and Microbial Metabolism

The microbial degradation of phenylarsonic acids involves a series of enzymatic reactions that ultimately cleave the C-As bond. While direct pathways for m-Toluenearsonic acid are not fully elucidated, studies on similar compounds such as diphenylarsinic acid (DPAA) and other phenylarsonics offer a likely model. researchgate.netnih.gov

Novel bacterial strains, closely related to Ensifer adhaerens, have been isolated that can degrade DPAA, using it as a sole carbon source. nih.gov The degradation of DPAA proceeds via phenylarsonic acid (PAA) as a key metabolite. nih.gov The initial step is hypothesized to be a monohydroxylation of the phenyl ring, a reaction catalyzed by a monooxygenase enzyme. nih.gov This is followed by further oxidation and eventual cleavage of the C-As bond to release inorganic arsenic acid. nih.gov Another biologically catalyzed mechanism involves C-As lyase enzymes, which directly rupture the bond in trivalent phenylarsonic intermediates. researchgate.net

Therefore, a probable degradation pathway for m-Toluenearsonic acid would involve:

Initial hydroxylation of the tolyl group.

Further oxidation of the aromatic ring.

Enzymatic cleavage (e.g., by a C-As lyase) of the carbon-arsenic bond.

Release of inorganic arsenate or arsenite into the environment.

The resulting inorganic arsenic then enters the broader microbial arsenic metabolism pathways. nih.gov

Once m-Toluenearsonic acid is degraded and inorganic arsenic is released, its fate is intrinsically linked to the biogeochemical cycling of arsenic, which is heavily mediated by microorganisms. nih.govlidsen.com Microbes utilize arsenic in various metabolic processes, including oxidation, reduction, and methylation, which control its speciation and, consequently, its mobility and toxicity. nih.govresearchgate.net

Redox Transformations: A primary driver of arsenic speciation is the microbial redox cycling between arsenate [As(V)] and arsenite [As(III)]. researchgate.net Under oxic conditions, chemoautotrophic bacteria can oxidize the more toxic and mobile As(III) to the less mobile As(V), which readily sorbs to minerals. frontiersin.org Conversely, under anoxic conditions, many bacteria can use As(V) as a terminal electron acceptor in a process called dissimilatory arsenate reduction, producing As(III). geoscienceworld.org This redox cycling is often coupled with the biogeochemical cycles of other elements like iron (Fe), sulfur (S), and carbon (C). nih.govnih.gov

Methylation: As a detoxification mechanism, many microorganisms can methylate inorganic arsenic. nih.govnih.gov This process involves the sequential addition of methyl groups, transforming arsenite into monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA). nih.gov These methylated compounds have different toxicological and mobility characteristics compared to their inorganic precursors.

Therefore, the breakdown of m-Toluenearsonic acid serves as an input of arsenic into this dynamic cycle, where microbial activities continuously alter its chemical form, influencing its distribution in the environment. nih.govresearchgate.net

Sorption, Desorption, and Mobility in Environmental Matrices

The mobility of m-Toluenearsonic acid in soil and aquatic systems is largely controlled by its sorption and desorption behavior on solid environmental matrices like minerals and organic matter. sfu.ca The extent of sorption determines whether the compound remains sequestered in soils and sediments or is transported into groundwater and surface water.

Research on p-arsanilic acid (p-ASA) and roxarsone (ROX) provides valuable data on how phenylarsonic compounds interact with common soil minerals. nih.gov Iron (hydro)oxides, such as goethite (α-FeOOH) and ferrihydrite (Fe(OH)₃), are particularly effective at adsorbing these compounds. nih.govresearchgate.net The primary adsorption mechanism on iron and manganese oxides is the formation of inner-sphere complexes, where the arsonic acid functional group ([–AsO(OH)₂]) binds directly to the mineral surface. nih.gov In contrast, adsorption on minerals like aluminum oxide (α-Al₂O₃) and kaolinite (B1170537) is weaker and occurs primarily through outer-sphere complexation. nih.gov

Solution pH is a critical factor, as it affects both the surface charge of the minerals and the speciation of the arsonic acid. Adsorption of phenylarsonics onto iron oxides is generally higher at lower pH values. The presence of competing anions, such as phosphate, can reduce sorption by competing for the same binding sites. mdpi.com Desorption studies show that a significant fraction of adsorbed phenylarsonic acids can be strongly bound, particularly to iron oxides, indicating potential for long-term retention in soils rich in these minerals. nih.govresearchgate.net Consequently, the mobility of m-Toluenearsonic acid is expected to be relatively low in soils with high iron and aluminum oxide content and higher in sandy soils with low organic matter.

Table 2: Adsorption and Desorption Parameters for Phenylarsonic Acid Compounds on Various Soil Minerals

| Mineral | Compound | Apparent Max. Adsorption (μmol/m²) | Partition Coefficient (Kd) during Desorption (L/g) | Reference |

|---|---|---|---|---|

| Hematite (B75146) (α-Fe₂O₃) | p-ASA | 1.7 | 0.47 | nih.govresearchgate.net |

| ROX | 1.6 | 0.28 | nih.govresearchgate.net | |

| Goethite (α-FeOOH) | p-ASA | 0.9 | 2.69 | nih.govresearchgate.net |

| ROX | 0.7 | 1.68 | nih.govresearchgate.net | |

| Ferrihydrite (Fe(OH)₃) | p-ASA | 2.5 | 4.38 | nih.govresearchgate.net |

| ROX | 2.4 | 3.48 | nih.govresearchgate.net | |

| Aluminum Oxide (α-Al₂O₃) | p-ASA | 0.08 | 0.03 | nih.govresearchgate.net |

| ROX | 0.1 | 0.02 | nih.govresearchgate.net | |

| Manganese Oxide (γ-MnO₂) | p-ASA | 1.1 | 30.4 | nih.govresearchgate.net |

| ROX | 0.5 | 4.0 | nih.govresearchgate.net | |

| Kaolinite | p-ASA | 0.02 | 0.1 | nih.govresearchgate.net |

This table presents data for p-Arsanilic Acid (p-ASA) and Roxarsone (ROX) as proxies for m-Toluenearsonic acid. Adsorption measured at initial pH 7.0.

Adsorption Mechanisms on Soil and Mineral Surfaces

The interaction of arsenical compounds with soil and mineral surfaces is a critical factor governing their environmental mobility and bioavailability. Typically, the adsorption of arsenic species is strongly influenced by the chemical structure of the compound, the properties of the soil or mineral surfaces (such as the presence of iron, aluminum, and manganese oxides), soil pH, and the presence of organic matter.

For organoarsenicals, adsorption mechanisms often involve the formation of inner-sphere or outer-sphere complexes with mineral surfaces. Inner-sphere complexation, a strong binding mechanism, is common for arsenate and related compounds on surfaces like goethite and gibbsite. This process is generally sensitive to pH changes. Outer-sphere complexation is a weaker, electrostatic interaction that is more susceptible to displacement by other ions in the soil solution.

However, specific studies quantifying the adsorption of m-toluenearsonic acid to various soil components are lacking. Consequently, no data is available to populate a table detailing adsorption parameters such as the Freundlich or Langmuir constants, which are essential for modeling its partitioning between soil and water.

Interactive Data Table: Adsorption Isotherm Constants for m-Toluenearsonic Acid on Various Sorbents (No data available for m-Toluenearsonic Acid)

| Sorbent | Isotherm Model | K_f ((mg/g)(L/mg)^(1/n)) | 1/n | q_max (mg/g) | R² | Reference |

|---|---|---|---|---|---|---|

| Goethite | Freundlich | Data not available | Data not available | - | Data not available | N/A |

| Kaolinite | Freundlich | Data not available | Data not available | - | Data not available | N/A |

| Montmorillonite | Freundlich | Data not available | Data not available | - | Data not available | N/A |

Transport and Leaching Potentials in Aquatic and Terrestrial Systems

The potential for m-toluenearsonic acid to move through soil profiles and enter groundwater (leaching) or be carried by surface runoff into aquatic systems is directly related to its adsorption characteristics. Compounds that are weakly adsorbed to soil particles are more mobile and have a higher leaching potential. Factors such as soil texture, structure, and the amount and intensity of rainfall or irrigation play a crucial role in the transport of chemicals through the soil.

Column and lysimeter studies are standard methods to assess the transport and leaching of soil contaminants. These experiments provide valuable data on breakthrough curves and retardation factors, which quantify the mobility of a compound. Unfortunately, no such studies specifically investigating m-toluenearsonic acid could be identified. Therefore, its mobility and leaching potential relative to other arsenicals or organic compounds remain uncharacterized.

Interactive Data Table: Transport Parameters of m-Toluenearsonic Acid in Different Soil Types (No data available for m-Toluenearsonic Acid)

| Soil Type | Retardation Factor (R) | Dispersion Coefficient (D) (cm²/h) | Experimental Method | Reference |

|---|---|---|---|---|

| Sandy Loam | Data not available | Data not available | Column Study | N/A |

| Clay | Data not available | Data not available | Column Study | N/A |

Environmental Speciation and Transformation Products

For many organoarsenicals, biodegradation pathways can lead to the formation of more or less toxic and mobile products. For instance, microbial activity can lead to the cleavage of the carbon-arsenic bond, potentially releasing inorganic arsenic species. Abiotic degradation, driven by sunlight or chemical reactions in the soil, can also contribute to the transformation of the parent compound.

A comprehensive understanding of the environmental fate of m-toluenearsonic acid requires the identification of its major transformation products and the rates at which they are formed under different environmental conditions. However, the scientific literature does not currently contain this information for m-toluenearsonic acid.

Interactive Data Table: Major Transformation Products of m-Toluenearsonic Acid in Environmental Compartments (No data available for m-Toluenearsonic Acid)

| Environmental Compartment | Transformation Process | Major Products Identified | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Soil (Aerobic) | Biodegradation | Data not available | Data not available | N/A |

| Soil (Anaerobic) | Biodegradation | Data not available | Data not available | N/A |

| Surface Water | Photodegradation | Data not available | Data not available | N/A |

Advanced Analytical Methodologies for M Toluenearsonic Acid

Chromatographic Separation Techniques and Applications

Chromatography is the cornerstone for the analysis of m-toluenearsonic acid, enabling its separation from other arsenic species and matrix components that could otherwise interfere with accurate measurement. The choice of chromatographic technique depends on the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the speciation of organic and inorganic arsenic compounds. thermofisher.com When coupled with sensitive detectors, HPLC allows for the separation and quantification of various arsenicals, including m-toluenearsonic acid, from a single sample injection. The versatility of HPLC lies in its various separation modes, such as reversed-phase, ion-exchange, and ion-pair chromatography, which can be optimized for different arsenic species. For instance, methods developed for similar compounds like p-toluenesulfonic acid often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The addition of ion-pairing reagents can further enhance the retention and separation of anionic species like arsonates. The combination of HPLC with mass spectrometry (LC-MS) provides a unique capability for rapid and quantitative measurements of organic molecules in complex mixtures. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (150 x 4.6mm, 3.5µm) | researchgate.net |

| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) and methanol (70:30 v/v) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | Mass Spectrometry (Negative Ion Mode) | researchgate.net |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. gcms.cz However, m-toluenearsonic acid, being a polar and non-volatile compound, cannot be directly analyzed by GC. colostate.edu Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. libretexts.orgweber.hu Common derivatization strategies for acidic compounds include:

Alkylation: This involves replacing the acidic protons with an alkyl group, most commonly forming methyl or ethyl esters. colostate.edu For example, toluenesulfonic acid isomers are transformed into their corresponding ethyl esters by reacting with triethyl orthoformate, allowing for their separation and analysis by GC. researchgate.net This approach is directly applicable to m-toluenearsonic acid.

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. libretexts.orgweber.hu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. gcms.cz

Once derivatized, the compound can be readily separated on a GC column, often a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane (HP-5ms).

Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for separating ionic species. It is a premier technique for arsenic speciation, capable of separating anionic arsenic compounds such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMAA). thermofisher.comnih.gov By extension, IC can effectively separate m-toluenearsonic acid from these and other arsenicals. The separation is typically achieved using an anion-exchange column and an aqueous buffer as the eluent. nih.gov A significant advantage of IC, especially when analyzing high-salt matrices like seawater, is its ability to resolve arsenic species from interfering ions such as chloride, which can cause polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺) in ICP-MS detection. nih.gov The coupling of IC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides extremely low detection limits, making it ideal for trace-level environmental analysis. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between GC and HPLC and is particularly useful for analyzing complex samples. nih.gov SFC can offer faster separations and reduced solvent consumption compared to HPLC. For complex matrices like plant extracts or industrial process streams, SFC can minimize matrix effects that often plague LC-MS analyses. nih.gov While specific applications for m-toluenearsonic acid are not widely documented, the principles of SFC make it a promising technique. Its ability to handle both polar and non-polar compounds, often with the use of organic modifiers like methanol, suggests its potential for the analysis of organoarsenicals in challenging sample types. lcms.czmdpi.com

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of m-toluenearsonic acid, providing high sensitivity and structural information for unambiguous identification. rsc.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For trace analysis, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed, where the mass spectrometer is set to monitor only specific m/z values corresponding to the analyte of interest, drastically improving sensitivity and reducing background noise. researchgate.net Soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited for polar molecules like m-toluenearsonic acid, as they can generate intact molecular ions with minimal fragmentation.

The coupling of chromatographic separation with mass spectrometric detection provides the most powerful and comprehensive approach for the analysis of m-toluenearsonic acid.

GC-MS: Following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and selective detection of MS. The mass spectrometer records the mass spectrum of the eluting derivative, providing a "fingerprint" that confirms its identity. For quantitative analysis, the system can operate in SIM mode, monitoring characteristic ions of the derivatized m-toluenearsonic acid, enabling detection at parts-per-million (ppm) levels or lower. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile technique for analyzing non-volatile organoarsenicals directly in solution without the need for derivatization. The HPLC system separates m-toluenearsonic acid from other species, which are then introduced into the mass spectrometer, typically via an ESI source. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity. researchgate.net In this setup, a specific parent ion for m-toluenearsonic acid is selected, fragmented, and one or more specific product ions are monitored. dtic.mil This technique is highly effective for trace quantitative analysis in complex matrices, achieving detection limits at the parts-per-billion (ppb) level. researchgate.netnih.gov

| Technique | Sample Volatility Requirement | Derivatization | Typical Application | Key Advantage |

|---|---|---|---|---|

| GC-MS | High (Volatile) | Required (e.g., esterification) | Quantification of specific isomers | High chromatographic resolution |

| LC-MS | Low (Non-volatile) | Not required | Speciation and trace analysis in aqueous samples | Direct analysis, high sensitivity (MS/MS) |

| IC-ICP-MS | Low (Non-volatile) | Not required | Trace elemental speciation in environmental waters | Extremely low detection limits, resolves matrix interferences |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular weight determination and elemental composition analysis of m-toluenearsonic acid. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the unequivocal confirmation of the compound's molecular formula, C7H9AsO3.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. Fragmentation of the [M-H]⁻ precursor ion of arylarsonic acids often leads to the loss of the arsenate group, yielding characteristic product ions that can confirm the presence of the aryl moiety. The accurate mass measurement of these fragment ions by HRMS further corroborates the proposed structure.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for m-Toluenearsonic Acid

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀AsO₃⁺ | 216.9846 |

| [M-H]⁻ | C₇H₈AsO₃⁻ | 214.9693 |

| [M+Na]⁺ | C₇H₉AsNaO₃⁺ | 238.9665 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS measurements.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and confirmation of m-toluenearsonic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Atomic Absorption/Emission Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Although specific NMR data for m-toluenearsonic acid is scarce in the reviewed literature, a comprehensive study on 15 substituted phenylarsonic acids provides expected chemical shift ranges and coupling patterns. Based on the structure of m-toluenearsonic acid, the following spectral features would be anticipated:

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl group would appear as a singlet, typically in the range of δ 2.2-2.5 ppm. The acidic protons of the arsonic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR: The spectrum would exhibit signals for the seven carbon atoms. The methyl carbon would appear at a characteristic upfield chemical shift. The aromatic carbons would show distinct resonances, with the carbon atom attached to the arsenic atom appearing at a unique chemical shift influenced by the arsenic's electronegativity and bonding.

The challenges in obtaining high-quality NMR spectra for organoarsenic compounds can include quadrupolar broadening effects from the arsenic nucleus (⁷⁵As, I=3/2), which can affect the resolution of nearby carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for m-Toluenearsonic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.2 - 7.8 | Multiplet |

| ¹H (Methyl) | ~2.3 | Singlet |

| ¹³C (Aromatic C-As) | 140 - 150 | Singlet |

| ¹³C (Aromatic C-H) | 125 - 135 | Singlet |

| ¹³C (Aromatic C-CH₃) | 138 - 142 | Singlet |

| ¹³C (Methyl) | 20 - 25 | Singlet |

Note: The data in this table is predicted based on known values for similar arylarsonic acid structures and serves as a general guide.

Ultraviolet-Visible (UV-Vis) and Atomic Absorption/Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the m-toluenearsonic acid molecule. The aromatic ring system is the primary chromophore, and its absorption spectrum is expected to show characteristic bands in the ultraviolet region. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the pH of the solution. While specific UV-Vis data for m-toluenearsonic acid is not detailed in the provided search results, arylarsonic acids generally exhibit absorption maxima related to the π-π* transitions of the benzene ring.

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are powerful techniques for the elemental analysis of arsenic. These methods are not used for molecular characterization but are crucial for quantifying the total arsenic content in a sample containing m-toluenearsonic acid. In these techniques, the sample is atomized at high temperatures, and the absorption or emission of light by the free arsenic atoms is measured at a characteristic wavelength. This allows for highly sensitive and selective determination of the total arsenic concentration.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive species like m-toluenearsonic acid. Techniques such as cyclic voltammetry (CV) and various stripping voltammetry methods can be employed to study the redox behavior of the arsonic acid group.

The electrochemical analysis of arylarsonic acids typically involves the reduction of the pentavalent arsenic to a trivalent state. The specific potential at which this reduction occurs can be influenced by the pH of the supporting electrolyte and the nature of the substituents on the aromatic ring. While no specific electrochemical studies on m-toluenearsonic acid were identified in the search results, research on other arylarsonic acids indicates that these compounds are electrochemically active.

For instance, voltammetric studies on phenylarsonic acid have shown that the reduction process can be utilized for its quantification. The development of chemically modified electrodes can enhance the sensitivity and selectivity of the electrochemical detection of arylarsonic acids. These modifications can facilitate the preconcentration of the analyte at the electrode surface, leading to lower detection limits. The electrochemical behavior of m-toluenearsonic acid is expected to be analogous to other substituted phenylarsonic acids, with the methyl group potentially influencing the reduction potential.

Theoretical and Computational Chemistry Studies of M Toluenearsonic Acid

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the behavior of m-toluenearsonic acid at a molecular level. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) for Molecular and Interfacial Systems

Density Functional Theory (DFT) has become a primary tool for studying arylarsonic acids due to its favorable balance of computational cost and accuracy. DFT methods are used to investigate the electronic properties and predict various chemical phenomena.

A key application of DFT is the prediction of acidity (pKa values), which is crucial for understanding the behavior of arsonic acids in aqueous environments. For instance, studies on a series of substituted arylarsonic acids have employed the B3LYP functional in conjunction with large basis sets like 6-311++G(2d,2p) to calculate the relative pKa values. researchgate.netresearchgate.net The methodology involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment, often using a polarized continuum model (PCM) to account for solvation effects. researchgate.net The accuracy of these calculations is benchmarked against known experimental data, with reported average errors of less than 0.3 pKa units, demonstrating the predictive power of the approach. researchgate.netresearchgate.net

These calculations reveal how substituents on the phenyl ring influence acidity. Electron-withdrawing groups are found to lower the pKa, making the acid stronger, while electron-releasing groups, such as the methyl group in m-toluenearsonic acid, increase the pKa, indicating a weaker acid. researchgate.netresearchgate.net This is a direct consequence of the electronic effects transmitted through the aromatic system to the arsenic acid group.

Ab Initio Calculations for Fundamental Properties

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for calculating the fundamental properties of molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for high-accuracy benchmark calculations of molecular geometries, vibrational frequencies, and electronic energies.

For arylarsonic acids, ab initio calculations can be used to obtain precise geometries of the ground state and to analyze the nature of the arsenic-carbon and arsenic-oxygen bonds. These methods are also employed to compute molecular properties such as dipole moments and polarizability, which govern the molecule's interaction with external electric fields and its intermolecular forces. While specific ab initio studies dedicated solely to m-toluenearsonic acid are not prominent in the literature, the methodologies are well-established and routinely applied to similar organic and organometallic compounds.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and equilibrium properties of molecular systems.

Molecular Dynamics (MD): This method involves solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. For m-toluenearsonic acid, MD simulations could be used to study its conformational dynamics in solution, its diffusion behavior, and its interactions with solvent molecules or biological macromolecules.

Monte Carlo (MC): This technique uses random sampling to evaluate complex integrals and simulate the equilibrium properties of a system. MC simulations could be applied to study the solvation structure of m-toluenearsonic acid or its partitioning between different phases.

Currently, there is a notable lack of specific MD and MC simulation studies in the published scientific literature that focus exclusively on m-toluenearsonic acid. Such studies would be valuable for understanding its behavior in complex environments, such as its transport in biological systems or its fate in environmental compartments.

Prediction of Chemical Reactivity and Thermochemical Properties

Computational methods are powerful tools for predicting the chemical reactivity and thermochemical properties of molecules.

Chemical Reactivity: DFT calculations can be used to generate reactivity descriptors based on the molecule's frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Thermochemical Properties: As discussed previously, DFT calculations are highly effective at predicting thermochemical properties related to reaction equilibria, such as pKa values. researchgate.net By calculating the Gibbs free energies of reactants and products, the equilibrium constant for a given reaction can be determined. researchgate.net This approach has been successfully applied to a range of arylarsonic acids, providing results in good agreement with experimental values. researchgate.netresearchgate.net

Below is a table illustrating the type of data generated from DFT calculations for predicting the pKa of various substituted arsonic acids, based on the findings from the study by Khalili and Rimaz (2016).

| Arsonic Acid Derivative | Substituent | Calculated pKa₁ | Experimental pKa₁ | Deviation |

| Benzenearsonic acid | -H | 3.55 | 3.54 | 0.01 |

| 4-Methylbenzenearsonic acid | 4-CH₃ | 3.99 | 4.11 | -0.12 |

| 3-Methylbenzenearsonic acid | 3-CH₃ | 3.92 | 4.01 | -0.09 |

| 4-Chlorobenzenearsonic acid | 4-Cl | 3.33 | 3.42 | -0.09 |

| 3-Nitrobenzenearsonic acid | 3-NO₂ | 3.01 | 3.19 | -0.18 |

| 4-Nitrobenzenearsonic acid | 4-NO₂ | 2.86 | 3.09 | -0.23 |

Note: This table is representative of the data found in the cited literature and demonstrates the correlation between calculated and experimental values. researchgate.net

Computational Modeling of Adsorption Mechanisms at Interfaces (e.g., mineral surfaces)

These studies involve constructing slab models of the mineral surfaces and calculating the interaction of the adsorbate molecule with the surface. Key outputs of these calculations include:

Adsorption Geometries: Determining the most stable orientation of the molecule on the surface. Arsonic acids typically bind to iron oxide surfaces through the arsenic acid group, forming inner-sphere complexes. The calculations can distinguish between different binding modes, such as monodentate (one bond to the surface) or bidentate (two bonds), and mononuclear (binding to one surface metal atom) or binuclear (bridging two metal atoms). pku.edu.cn

Adsorption Energies: Calculating the energy released upon adsorption, which indicates the strength and spontaneity of the interaction. A more negative adsorption energy implies a more stable surface complex. pku.edu.cn

Electronic Structure Changes: Analyzing how the electronic structure of both the molecule and the surface is perturbed upon adsorption. This includes charge transfer between the adsorbate and the surface and shifts in core-level binding energies that can be compared with experimental X-ray Photoelectron Spectroscopy (XPS) data. pku.edu.cn

The table below illustrates the type of results that would be generated from a DFT study on the adsorption of an arylarsonic acid on a mineral surface, based on analogous systems.

| Surface | Adsorption Site | Binding Mode | Adsorption Energy (eV) | Key Bond Distances (Å) |

| Goethite (101) | Fe | Bidentate Binuclear | -5.46 | As-O: 1.70, Fe-O: 2.10 |

| Goethite (101) | Fe | Bidentate Mononuclear | +3.80 | As-O: 1.72, Fe-O: 2.05 |

| Hematite (B75146) (001) | Fe | Bidentate Mononuclear | -4.07 | As-O: 1.71, Fe-O: 2.08 |

Note: This table is illustrative, with data based on a study of sodium salicylate (B1505791) adsorption on goethite and hematite, demonstrating the type of information derived from such computational models. pku.edu.cn

Structure-Property Relationship Investigations

A key strength of computational chemistry is its ability to systematically investigate structure-property relationships. By making small, controlled changes to the molecular structure and calculating the resulting properties, a clear understanding of these relationships can be developed.

For m-toluenearsonic acid and related compounds, the most well-documented computational structure-property investigation relates substituents on the aromatic ring to the acid dissociation constant (pKa). As established in DFT studies, the electronic nature of the substituent directly modulates the acidity of the arsonic acid group. researchgate.netresearchgate.net

Electron-Releasing Groups (like the methyl group in m-toluenearsonic acid): These groups donate electron density to the aromatic ring, which in turn slightly increases the electron density on the arsenic acid moiety. This effect strengthens the O-H bonds, making proton dissociation more difficult and resulting in a higher pKa (weaker acid).

Electron-Withdrawing Groups (like a nitro or chloro group): These groups pull electron density away from the aromatic ring and the arsenic acid group. This weakens the O-H bonds, facilitating proton dissociation and leading to a lower pKa (stronger acid). researchgate.netresearchgate.net

This relationship can be quantified through Hammett plots, where the calculated pKa values are correlated with the Hammett substituent constants (σ), providing a quantitative model for predicting the acidity of other substituted arylarsonic acids.

Materials Science Applications of M Toluenearsonic Acid Non Biomedical

Role in Mineral Processing Technologies

The primary application of m-toluenearsonic acid in materials science is within the domain of mineral processing, specifically as a flotation reagent. Its chemical structure allows for high selectivity in separating valuable minerals from gangue materials.

Aryl arsonic acids, including m-toluenearsonic acid, have been identified as a key class of selective collectors for the flotation of cassiterite (SnO₂), the primary ore of tin. publications.gc.ca The development of cassiterite flotation has evolved from using less selective agents like alkyl carboxylates to the synthesis of more targeted collectors such as arsonic and phosphonic acid derivatives. publications.gc.ca